1-Decen-4-ol, 3-methyl-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
114954-48-2 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
3-methyldec-1-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-9-11(12)10(3)5-2/h5,10-12H,2,4,6-9H2,1,3H3 |
InChI Key |
LKBYKZFQGOQMHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C)C=C)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 1 Decen 4 Ol, 3 Methyl
Chemo- and Stereoselective Synthesis of 1-Decen-4-ol, 3-methyl-
Achieving high chemo- and stereoselectivity is paramount in the synthesis of complex molecules like 1-Decen-4-ol, 3-methyl-. This involves reactions that selectively form one constitutional isomer and one stereoisomer over others.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For a molecule with two stereocenters like 1-Decen-4-ol, 3-methyl-, an enantioselective approach would typically focus on setting the configuration of one center, often C4, which can then direct the stereochemistry of the second center.
Several powerful methods are applicable:
Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA): This method can be used to synthesize chiral alcohols with high enantiomeric purity. pnas.org A potential route could involve the ZACA reaction of 1-octene (B94956), followed by coupling with a suitable three-carbon fragment. The process utilizes a chiral bis(indenyl)zirconium catalyst to introduce chirality. pnas.org
Enzymatic Resolution: A racemic mixture of 1-decen-4-ol (a close analog) can be resolved using lipases, such as from Candida antarctica. researchgate.net This process selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. This strategy could be applied to a racemic mixture of 1-Decen-4-ol, 3-methyl- to isolate specific enantiomers. researchgate.net
Asymmetric Hosomi-Sakurai Reaction: This reaction involves the Lewis acid-promoted addition of an allylsilane to an aldehyde. By using a chiral auxiliary on the allylsilane, enantiomerically enriched homoallylic alcohols can be prepared. acs.org For instance, the reaction of heptanal (B48729) with a chiral allylsilane could theoretically yield an enantiomerically enriched precursor to (S)-1-decen-4-ol. acs.org Applying this to a modified aldehyde could establish the C4 stereocenter of the target molecule.
| Method | Catalyst/Reagent | Substrate Example | Product ee (%) |
| ZACA Reaction | (-)-(NMI)₂ZrCl₂ | Protected 4-penten-1-ol | 88% ee for (R)-alcohol |
| Lipase Resolution | Candida antarctica lipase | rac-oct-1-en-3-ol | >98% ee for (S)-alcohol |
| Hosomi-Sakurai | Chiral Arabinose Auxiliary / BF₃ | n-decanal | 45% ee for (S)-alcohol |
This table presents representative data for analogous compounds from cited literature. pnas.orgresearchgate.netacs.org
Once one stereocenter is set, diastereoselective reactions are employed to control the configuration of the second stereocenter relative to the first.
A key strategy involves the stereoselective addition to a carbonyl group. For example, a precursor ketone, 1-decen-3-one (B8687012) , could be subjected to a diastereoselective methylation or, alternatively, 2-methyl-1-hepten-3-one could undergo a Grignard addition. The most common approach involves an aldol-type reaction. A diastereoselective aldol (B89426) reaction between propanal and a chiral enolate derived from 2-octanone, followed by further modifications, could establish the desired anti or syn relationship between the methyl group at C3 and the hydroxyl group at C4. The stereochemical outcome is often dictated by the geometry of the enolate and the reaction conditions. tandfonline.com
Another powerful technique is the stereoselective reduction of a β-hydroxy ketone precursor. The relative stereochemistry of the two centers can be controlled by the choice of reducing agent and the existing stereocenter's directing influence.
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
Evans' Oxazolidinone Auxiliaries: This is a well-established method for creating chiral centers. oup.com A synthesis could begin by acylating an Evans' chiral auxiliary, such as (R)-4-benzyloxazolidinone, with heptanoyl chloride. The resulting imide can then undergo a diastereoselective aldol condensation with acrolein. Subsequent reductive cleavage of the auxiliary would yield a chiral precursor to 1-Decen-4-ol, 3-methyl-. A similar strategy involving diastereoselective methylation of an acylated oxazolidinone has been used effectively in the synthesis of other complex molecules. oup.com
Pseudoephedrine Amides: Pseudoephedrine can serve as a chiral auxiliary to control the alkylation of enolates. wikipedia.org An amide formed between pseudoephedrine and a carboxylic acid can be deprotonated to form a chiral enolate, which then reacts with an electrophile from one face, directed by the auxiliary's structure. wikipedia.org
Camphorsultam Auxiliaries: Camphorsultam is another effective chiral auxiliary used in various asymmetric reactions, including 1,3-dipolar cycloadditions and aldol condensations, to generate intermediates for complex targets. researchgate.net
Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. pnas.orgresearchgate.net This approach is highly efficient and atom-economical.
A plausible route involves the asymmetric addition of an organometallic reagent to an α,β-unsaturated ketone. For example, the conjugate addition of a methyl group to 1-decen-3-one using a copper catalyst with a chiral ligand could set the C3 stereocenter. Subsequent stereoselective reduction of the ketone at C4 would yield the desired diastereomer.
Alternatively, an asymmetric transfer hydrogenation of an enone precursor using a chiral ruthenium or rhodium catalyst could directly produce the chiral allylic alcohol. acs.org Such methods have proven effective for producing optically active alcohols that are valuable intermediates in pharmaceutical and agrochemical synthesis. researchgate.netacs.org Chiral iridium(III) complexes have also emerged as powerful catalysts for enantioselective additions to α,β-unsaturated systems. acs.org
| Catalytic System | Reaction Type | Product Type | Enantioselectivity |
| Ru-TsDPEN | Transfer Hydrogenation | Chiral Alcohols | High ee |
| Rh-BINAP | Asymmetric Hydrogenation | Chiral Alcohols/Amines | High ee |
| Chiral Iridium(III) Complex | Friedel-Crafts Alkylation | Indole Adducts | 90-98% ee |
This table shows the utility of various asymmetric catalysts in producing chiral molecules, with data from cited literature for representative reactions. pnas.orgacs.orgacs.org
Retrosynthetic Analysis of 1-Decen-4-ol, 3-methyl-
Retrosynthetic analysis deconstructs the target molecule into simpler, commercially available starting materials. For 1-Decen-4-ol, 3-methyl-, two primary disconnections are logical.
Route A: Grignard-type Disconnection This approach disconnects the C4-C5 bond. The target molecule can be seen as the product of a reaction between a Grignard reagent (hexylmagnesium bromide) and a chiral α,β-unsaturated aldehyde, (R)- or (S)-2-methylbut-2-enal . The stereocenter at C3 is established first in the chiral aldehyde precursor.
Route B: Aldol-type Disconnection This route disconnects the C3-C4 bond. The molecule is traced back to heptanal and a three-carbon propylene (B89431) unit. An Evans' auxiliary-controlled aldol reaction between the enolate of an N-propionyl oxazolidinone and heptanal would be a powerful method to construct this bond with high diastereoselectivity. oup.com
A schematic representation of a possible retrosynthesis is shown below, based on established strategies. oup.com
Retrosynthetic Analysis of (3R, 4S)-1-Decen-4-ol, 3-methyl-
Target Molecule: (3R, 4S)-1-Decen-4-ol, 3-methyl- ↑ (Reduction of Ketone) Precursor: (R)-3-methyl-1-decen-4-one ↑ (Alkylation) Intermediate: Chiral Imide derived from (R)-4-benzyl-3-heptanoyloxazolidin-2-one ↑ (Acylation) Starting Materials: Heptanoic acid + (R)-4-benzyloxazolidin-2-one (Chiral Auxiliary) + Methyl Iodide
Novel Synthetic Routes to 1-Decen-4-ol, 3-methyl- and its Analogues
Modern organic synthesis continuously seeks more efficient and sustainable methods.
Olefin Metathesis: Ring-closing or cross-metathesis reactions catalyzed by ruthenium complexes (e.g., Grubbs' catalyst) offer powerful ways to construct carbon-carbon double bonds. researchgate.netresearchgate.net A potential cross-metathesis between 1-octene and a suitable chiral C5-alkenol fragment could assemble the carbon skeleton of the target molecule.
C-H Functionalization: Direct functionalization of C-H bonds is an emerging area that offers highly atom-economical synthetic routes. A strategy involving the catalytic, stereoselective coupling of a terminal alkene with a C-H bond of a simple alkane could, in principle, construct the molecular framework, though this remains a formidable challenge.
Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can improve yields, safety, and scalability. The synthesis of chiral intermediates using immobilized catalysts or reagents in a flow system represents a modern approach to producing compounds like 1-Decen-4-ol, 3-methyl-.
The synthesis of 1-Decen-4-ol, 3-methyl-, remains a specialized task requiring advanced stereochemical control. The methodologies outlined here, from classic chiral auxiliary-based approaches to modern asymmetric catalysis, provide a robust toolkit for chemists to access its specific stereoisomers for further research and application.
Olefin Metathesis Strategies
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering a versatile approach to the synthesis of complex molecules. libretexts.org In the context of 1-decen-4-ol, 3-methyl-, cross-metathesis reactions can be employed to construct the decene backbone. For instance, the cross-metathesis of a shorter chain terminal alkene with a suitable reaction partner can yield the desired C10 framework. The choice of catalyst, often a ruthenium-based complex like the Grubbs or Schrock catalysts, is crucial for achieving high efficiency and selectivity. libretexts.org These catalysts are known for their tolerance to various functional groups, which is advantageous when dealing with hydroxyl-containing substrates. libretexts.orgnih.gov
A potential side reaction in olefin metathesis is isomerization of the double bond. researchgate.net The use of additives, such as 1,4-benzoquinone, can suppress this unwanted isomerization, thereby improving the yield and purity of the desired product. researchgate.net The general mechanism of olefin metathesis, first proposed by Chauvin, involves the formation of a four-membered metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene and the olefin substrate. libretexts.org This intermediate then cleaves to form the new alkene and a regenerated metal alkylidene, propagating the catalytic cycle.
Ethenolysis, a specific type of olefin metathesis using ethylene, can also be a strategic approach. For example, the ethenolysis of a longer unsaturated chain could cleave it to produce a terminal alkene like 1-decene, a precursor that can then be further functionalized. d-nb.info
Table 1: Comparison of Olefin Metathesis Catalysts
| Catalyst Type | Key Characteristics | Functional Group Tolerance |
|---|---|---|
| Grubbs' Catalysts (Ru-based) | High stability to air and moisture, broad functional group tolerance. libretexts.orgnih.gov | Excellent |
| Schrock's Catalysts (Mo, W-based) | High activity and turnover frequency. libretexts.org | Moderate |
| Tungsten and Molybdenum Catalysts | Often used in industrial applications, can be heterogeneous. google.com | Varies |
Grignard and Organometallic Coupling Reactions
Grignard reactions represent a classic and highly effective method for carbon-carbon bond formation and the synthesis of alcohols. mnstate.edumasterorganicchemistry.com The synthesis of 1-decen-4-ol, 3-methyl- can be envisioned through the reaction of a Grignard reagent with an appropriate carbonyl compound. A plausible route involves the reaction of heptanal with a 2-methylallylmagnesium halide. Alternatively, the reaction of a heptylmagnesium halide with 2-methylpropenal would also yield the target molecule. The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. chemie-brunschwig.ch Subsequent acidic workup protonates the resulting alkoxide to furnish the alcohol. wikipedia.orgyoutube.com
A specific synthesis of 4-methyl-1-decen-4-ol has been reported via a double Grignard reaction. researchgate.net Heptanoic acid reacts with allylmagnesium chloride to form 1-decen-4-one, which is then treated with methylmagnesium iodide to produce 4-methyl-1-decen-4-ol. researchgate.net
Organometallic coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, offer alternative strategies for constructing the carbon skeleton. chemie-brunschwig.chlibretexts.org These palladium-catalyzed reactions typically involve the coupling of an organometallic reagent with an organic halide. researchgate.net For example, a Negishi coupling could involve the reaction of a 1-decenylzinc reagent with a methyl-substituted electrophile, or vice versa, in the presence of a palladium catalyst. acs.org These reactions are renowned for their high functional group tolerance and stereoselectivity. chemie-brunschwig.chacs.org The general catalytic cycle for these cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgacs.org
Table 2: Key Features of Relevant Organometallic Reactions
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
|---|---|---|---|---|
| Grignard | RMgX wikipedia.org | Aldehyde, Ketone, Ester mnstate.edu | None | Forms alcohols, strong nucleophile. mnstate.eduyoutube.com |
| Suzuki-Miyaura | Organoboron compound libretexts.org | Organic halide/triflate libretexts.org | Palladium libretexts.org | Mild conditions, low toxicity of boron reagents. chemie-brunschwig.ch |
| Negishi | Organozinc compound chemie-brunschwig.ch | Organic halide chemie-brunschwig.ch | Palladium or Nickel chemie-brunschwig.ch | High reactivity and stereoselectivity. chemie-brunschwig.ch |
| Stille | Organostannane compound chemie-brunschwig.ch | Organic halide chemie-brunschwig.ch | Palladium chemie-brunschwig.ch | Tolerates a wide range of functional groups. chemie-brunschwig.ch |
Multi-Component Reactions for the 1-Decen-4-ol, 3-methyl- Core Structure
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. tcichemicals.comwikipedia.org While a direct one-pot synthesis of 1-decen-4-ol, 3-methyl- via a well-established MCR is not explicitly documented, the principles of MCRs can be applied to construct the core structure.
For instance, a convergent synthesis could be designed where key fragments are brought together in a single reaction vessel. This could involve, for example, a variation of a Barbier-type reaction, which is a one-pot version of the Grignard reaction where the organometallic reagent is generated in situ in the presence of the carbonyl substrate. Other MCRs, such as the Ugi or Passerini reactions, are powerful for creating complex scaffolds, but would require significant modification of the starting materials to be applicable to the synthesis of this specific allylic alcohol. wikipedia.orgmdpi.comnih.gov The development of a novel MCR for this target would represent a significant advancement in synthetic efficiency.
Mechanistic Investigations of 1-Decen-4-ol, 3-methyl- Formation
Elucidation of Reaction Intermediates
The formation of 1-decen-4-ol, 3-methyl- proceeds through various transient species depending on the synthetic route. In Grignard-based syntheses, the key intermediate is the magnesium alkoxide formed after the nucleophilic attack of the Grignard reagent on the carbonyl carbon. mnstate.edu This intermediate is stable in the anhydrous ether solvent until it is protonated during the acidic workup. mnstate.eduwikipedia.org
In palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several organopalladium intermediates. researchgate.net After the initial oxidative addition of the organic halide to the Pd(0) catalyst, a Pd(II) intermediate is formed. libretexts.org This is followed by transmetalation with the organometallic partner to generate another Pd(II) species, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Mechanistic probe studies using substrates that can undergo predictable rearrangements can help to identify the nature of intermediates, such as whether they are radical or cationic. gsartor.org While not specific to 1-decen-4-ol, 3-methyl-, such studies on analogous systems provide valuable insights. For example, the formation of rearranged products can indicate the presence of a carbocation intermediate. gsartor.org
Transition State Analysis in Key Synthetic Steps
Understanding the transition states of the rate-determining steps is crucial for optimizing reaction conditions and selectivity. In Grignard additions, the transition state is generally believed to involve a cyclic or concerted mechanism where the magnesium coordinates to the carbonyl oxygen, facilitating the nucleophilic attack of the organic group.
For organometallic coupling reactions, computational studies and transition state analysis have been used to understand the origins of selectivity. acs.orgacs.org For example, in allylation reactions, the favored transition state minimizes steric interactions, such as A1,3 allylic strain or 1,3-syn-pentane interactions. acs.org The energy difference between the allowed and disallowed transition states can be significant, often in the range of several kcal/mol, dictating the stereochemical outcome of the reaction. oregonstate.edu In some catalytic cycles, the reductive elimination step is the highest energy barrier and thus the rate-determining step. acs.org
Kinetic Studies of 1-Decen-4-ol, 3-methyl- Synthesis
Kinetic studies provide quantitative data on reaction rates and the influence of various parameters such as reactant concentrations, temperature, and catalyst loading. For the synthesis of 1-decen-4-ol, 3-methyl-, kinetic analysis can help to determine the order of the reaction with respect to each component and to calculate activation energies.
For example, in the oligomerization of 1-decene, a related process, kinetic modeling has been used to determine apparent activation energies for dimerization and trimerization. researchgate.net Such studies reveal how reaction temperature affects conversion rates. researchgate.net Kinetic isotope effect (KIE) studies, where an atom is replaced by its isotope, are a powerful tool for probing the mechanism and identifying the rate-determining step. nih.govdiva-portal.org A significant KIE for a particular bond indicates that the breaking of this bond is involved in the rate-determining step. diva-portal.orgacs.org While specific kinetic data for the synthesis of 1-decen-4-ol, 3-methyl- is not widely published, the principles of kinetic analysis from related reactions are directly applicable. mdpi.comacs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,4-benzoquinone |
| 1-decen-4-ol, 3-methyl- |
| 1-decen-4-one |
| 1-decene |
| 2-methylpropenal |
| Allylmagnesium chloride |
| Ethylene |
| Grubbs' catalyst |
| Heptanal |
| Heptanoic acid |
| Heptylmagnesium halide |
| Magnesium alkoxide |
| Methylmagnesium iodide |
Advanced Analytical and Spectroscopic Characterization of 1 Decen 4 Ol, 3 Methyl
High-Resolution Chromatographic Techniques for 1-Decen-4-ol, 3-methyl-
High-resolution chromatographic techniques are indispensable for the separation and analysis of complex mixtures, providing critical information on the purity and isomeric composition of 1-Decen-4-ol, 3-methyl-.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Distribution
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for assessing the purity of 1-Decen-4-ol, 3-methyl- and identifying its various isomers. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer. This provides a unique mass spectrum for each component, allowing for its identification.
In a typical analysis, a capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is used. The oven temperature is programmed to ramp up, ensuring the separation of compounds with different boiling points. nih.gov The mass spectrometer, operating in electron ionization (EI) mode, fragments the molecules, producing a characteristic fragmentation pattern that aids in structural identification. For instance, the mass spectrum of 1-Decen-4-ol, 3-methyl- would be expected to show a molecular ion peak corresponding to its molecular weight (170.29 g/mol ), along with other fragment ions resulting from the loss of specific functional groups. nist.gov The purity of the sample can be determined by the relative area of the main peak in the chromatogram, while the presence of isomers would be indicated by separate peaks with similar mass spectra.
Chiral Gas Chromatography for Enantiomeric Excess Determination
1-Decen-4-ol, 3-methyl- possesses chiral centers, meaning it can exist as non-superimposable mirror images called enantiomers. gcms.cz Chiral gas chromatography is a specialized technique used to separate and quantify these enantiomers. This is crucial as enantiomers can have different biological activities. gcms.cz
This technique utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation. gcms.czchromatographyonline.com The choice of CSP is critical for achieving good resolution. chromatographyonline.com By comparing the peak areas of the separated enantiomers, the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be accurately determined. The use of retention indices, calculated by comparing the retention times of the analytes to those of a series of n-alkanes, can aid in the identification of the enantiomers. wisc.edu
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. scispace.com In LC-HRMS, the separation is achieved through liquid chromatography, followed by detection with a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer. researchgate.net
This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of the molecule and its fragments. nih.gov For 1-Decen-4-ol, 3-methyl-, LC-HRMS can confirm its molecular formula (C11H22O) and provide structural information through fragmentation analysis. nist.gov This is particularly useful for distinguishing between isomers that may have very similar GC retention times.
Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures Containing 1-Decen-4-ol, 3-methyl-
When 1-Decen-4-ol, 3-methyl- is part of a highly complex matrix, such as a natural product extract or a pyrolysis bio-oil, one-dimensional GC may not provide sufficient resolution. acs.orgcopernicus.org In such cases, comprehensive two-dimensional gas chromatography (GCxGC) is employed. copernicus.orgresearchgate.net
GCxGC utilizes two columns with different stationary phases (e.g., a non-polar column followed by a polar column) connected by a modulator. nih.govresearchgate.net The modulator traps small fractions of the effluent from the first column and then rapidly injects them onto the second column for a fast separation. copernicus.org This results in a significant increase in peak capacity and resolution, allowing for the separation of hundreds or even thousands of compounds in a single analysis. copernicus.orgutas.edu.au The resulting data is presented as a two-dimensional chromatogram, where compounds are separated based on their volatility in the first dimension and their polarity in the second. This technique is invaluable for the detailed characterization of complex samples containing 1-Decen-4-ol, 3-methyl-. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Decen-4-ol, 3-methyl-
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. pitt.eduuoa.gr
The ¹H NMR spectrum of 1-Decen-4-ol, 3-methyl- would show distinct signals for the protons in different chemical environments. For example, the protons of the vinyl group (=CH₂) would appear in the downfield region (around 5.0-6.0 ppm), while the proton attached to the hydroxyl-bearing carbon (-CHOH) would resonate at a specific chemical shift. The various methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups in the alkyl chain would also have characteristic signals. acs.org
The ¹³C NMR spectrum provides information about the carbon skeleton. libretexts.orgchemguide.co.uk Each unique carbon atom in 1-Decen-4-ol, 3-methyl- would produce a distinct signal. The carbons of the double bond would appear in the downfield region (typically 100-150 ppm), while the carbon attached to the oxygen atom would also be significantly deshielded (around 60-80 ppm). libretexts.org The chemical shifts of the other aliphatic carbons would provide further structural confirmation. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Decen-4-ol, 3-methyl- (Note: These are predicted values and may vary slightly based on solvent and experimental conditions.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-1 | 5.0-5.2 (dd) | ~114 |
| C-2 | 5.7-5.9 (m) | ~141 |
| C-3 | ~2.1 (m) | ~45 |
| C-4 | ~3.5 (m) | ~72 |
| C-5 | ~1.4 (m) | ~37 |
| C-6 | ~1.3 (m) | ~25 |
| C-7 | ~1.3 (m) | ~32 |
| C-8 | ~1.3 (m) | ~23 |
| C-9 | ~1.3 (m) | ~23 |
| C-10 | ~0.9 (t) | ~14 |
| 3-CH₃ | ~1.0 (d) | ~16 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all the proton and carbon signals and to determine the complete three-dimensional structure of 1-Decen-4-ol, 3-methyl-, a suite of two-dimensional (2D) NMR experiments is employed. ajol.infooup.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. frontiersin.orgru.nl This helps to establish the connectivity of the proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. science.govrsc.org This is essential for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. uchicago.eduresearchgate.net This provides information about the stereochemistry and conformation of the molecule, for example, confirming the relative orientation of substituents around chiral centers. uchicago.eduresearchgate.net
By combining the information from these advanced 2D NMR techniques, a complete and unambiguous structural assignment of 1-Decen-4-ol, 3-methyl- can be achieved. rsc.org
Solid-State NMR Applications
Solid-State NMR (ssNMR) spectroscopy is an essential technique for characterizing the structure and dynamics of materials in the solid phase. rsc.orgresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy and dipolar couplings, which provide rich information about the molecular arrangement in the solid state. rsc.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. researchgate.netmdpi.com
Specific solid-state NMR studies on 1-Decen-4-ol, 3-methyl- have not been reported in the available scientific literature. Should such studies be undertaken, ssNMR could potentially provide insights into:
The conformation of the molecule in its crystalline or amorphous solid form.
Polymorphism, by identifying different crystalline forms which would exhibit distinct ssNMR spectra.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by analyzing changes in chemical shifts.
Infrared (IR) and Raman Spectroscopy of 1-Decen-4-ol, 3-methyl-
Vibrational Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a molecule based on its characteristic vibrational modes. researchgate.netdtic.mil IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. dtic.mil Both techniques are sensitive to the functional groups present in a molecule.
For 1-Decen-4-ol, 3-methyl-, a detailed vibrational spectroscopic analysis has not been published. However, based on its structure, the following characteristic vibrational bands would be expected:
Table 2: Expected Vibrational Bands for 1-Decen-4-ol, 3-methyl-
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C=C (Alkene) | Stretching | 1640-1680 |
| =C-H (Alkene) | Stretching | 3010-3095 |
| C-H (Alkane) | Stretching | 2850-2960 |
| C-O (Alcohol) | Stretching | 1050-1150 |
These bands would allow for the identification and structural elucidation of the molecule. For instance, the broad O-H stretching band would confirm the presence of the alcohol functional group, while the C=C and =C-H stretching bands would indicate the terminal double bond.
Chiral Vibrational Spectroscopy (VCD, ROA)
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that are sensitive to the three-dimensional stereochemical structure of chiral molecules. wikipedia.orgresearchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures a small difference in the intensity of right and left circularly polarized Raman scattered light. wikipedia.orgnih.gov These techniques are particularly powerful for determining the absolute configuration of enantiomers in solution. wikipedia.orgru.nl
1-Decen-4-ol, 3-methyl- possesses two chiral centers (at C3 and C4), making it a suitable candidate for VCD and ROA analysis. There are, however, no published VCD or ROA studies for this specific compound. Such an analysis would involve comparing the experimental VCD and ROA spectra with spectra predicted from quantum chemical calculations for each possible stereoisomer. researchgate.netresearchgate.net A match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration of the molecule.
X-ray Crystallography and Structural Determination of 1-Decen-4-ol, 3-methyl- Derivatives
There are no published X-ray crystal structures for 1-Decen-4-ol, 3-methyl- or its derivatives in the searched literature. To perform such an analysis, the compound or a suitable solid derivative would first need to be crystallized. The formation of derivatives can sometimes facilitate crystallization. nih.gov A successful crystallographic analysis would provide unequivocal proof of the molecule's stereochemistry and solid-state conformation.
Derivatization Strategies for Enhanced Analytical Detection of 1-Decen-4-ol, 3-methyl-
Chemical derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and detection sensitivity of analytes. mdpi.comresearchgate.net For a compound like 1-Decen-4-ol, 3-methyl-, which contains a polar hydroxyl group, derivatization can increase its volatility and thermal stability, making it more amenable to analysis by gas chromatography (GC). acs.org
Several derivatization strategies could be applicable to 1-Decen-4-ol, 3-methyl-:
Silylation: This is a common method for derivatizing compounds with active hydrogens, such as alcohols. acs.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the molecule, leading to improved peak shape and resolution in GC analysis.
Acylation/Esterification: The hydroxyl group can be converted to an ester. For instance, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding ester derivative. This can be useful for improving chromatographic properties and for introducing a chromophore to enhance detection by UV-Vis or fluorescence detectors in liquid chromatography.
Derivatization for Chiral Analysis: To separate the enantiomers of 1-Decen-4-ol, 3-methyl- on a non-chiral GC column, it can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by conventional chromatography.
While no studies have specifically detailed the derivatization of 1-Decen-4-ol, 3-methyl-, the general principles of derivatizing alcohols are well-established and would be applicable for enhancing its analytical detection. mdpi.comacs.org
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-Decen-4-ol, 3-methyl- |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
Theoretical and Computational Chemistry Studies of 1 Decen 4 Ol, 3 Methyl
Quantum Chemical Calculations of 1-Decen-4-ol, 3-methyl-
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 1-Decen-4-ol, 3-methyl- at the molecular level. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of its conformational preferences, electronic characteristics, and the prediction of its spectroscopic signatures.
Conformational Analysis and Energy Landscapes
Such an analysis is typically initiated by a systematic search of the potential energy surface (PES). This involves rotating the molecule around its key dihedral angles and calculating the corresponding energy at each step. The resulting energy landscape reveals the low-energy conformers, which represent the most probable shapes the molecule will adopt. These stable conformers are then subjected to full geometry optimization, commonly using Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G(d,p) basis set, to determine their precise geometries and relative energies.
Table 1: Calculated Relative Energies of the Most Stable Conformers of 1-Decen-4-ol, 3-methyl-
| Conformer | Relative Energy (kcal/mol) |
| C1 | 0.00 |
| C2 | 0.75 |
| C3 | 1.23 |
| C4 | 1.89 |
| C5 | 2.54 |
Note: The data in this table is hypothetical and for illustrative purposes.
Electronic Structure and Molecular Orbitals
The electronic structure of 1-Decen-4-ol, 3-methyl- dictates its reactivity and chemical behavior. Key insights into its electronic properties are obtained through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
These orbital energies are typically calculated using DFT or other quantum chemical methods. The spatial distribution of the HOMO and LUMO can also be visualized to identify the regions of the molecule most likely to participate in chemical reactions.
Table 2: Calculated Electronic Properties of 1-Decen-4-ol, 3-methyl-
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: The data in this table is hypothetical and for illustrative purposes.
Spectroscopic Property Predictions (NMR, IR, UV-Vis)
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, providing a valuable tool for their identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: The vibrational frequencies of 1-Decen-4-ol, 3-methyl- can be calculated to predict its IR spectrum. These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as O-H stretching, C=C stretching, and C-H bending.
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov This allows for the calculation of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the promotion of electrons from occupied to unoccupied molecular orbitals.
Table 3: Predicted Spectroscopic Data for 1-Decen-4-ol, 3-methyl-
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | 0.8-1.5 (alkyl H), 2.1 (allyl H), 3.5 (CH-OH), 4.9-5.8 (alkenyl H) |
| ¹³C NMR | Chemical Shift (ppm) | 14-40 (alkyl C), 75 (C-OH), 115-140 (alkenyl C) |
| IR | Wavenumber (cm⁻¹) | ~3400 (O-H stretch), ~3080 (C-H sp² stretch), ~2930 (C-H sp³ stretch), ~1640 (C=C stretch) |
| UV-Vis | λmax (nm) | ~195 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.
Molecular Dynamics Simulations of 1-Decen-4-ol, 3-methyl- in Various Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into the dynamic behavior of 1-Decen-4-ol, 3-methyl- in different environments. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, intermolecular interactions, and solvent effects over time.
By simulating 1-Decen-4-ol, 3-methyl- in environments such as a vacuum, an aqueous solution, or a lipid bilayer, it is possible to understand how its structure and dynamics are influenced by its surroundings. For instance, in an aqueous environment, the hydrophilic hydroxyl group would be expected to form hydrogen bonds with water molecules, influencing the orientation and conformation of the entire molecule. In a nonpolar solvent, the hydrophobic alkyl chain would likely adopt a more extended conformation.
Docking and Molecular Interaction Studies of 1-Decen-4-ol, 3-methyl- with Biomacromolecules (e.g., receptors, enzymes in non-human systems)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biomacromolecule like a receptor or an enzyme. This method is crucial for understanding the potential biological activity of a compound by elucidating its binding mode and affinity within the active site of a target protein.
For 1-Decen-4-ol, 3-methyl-, docking studies could be employed to investigate its interactions with various non-human biomacromolecules. For example, it could be docked into the active site of an insect olfactory receptor to explore its potential as a semiochemical or into the active site of a fungal enzyme to assess its potential as an antifungal agent. These studies would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
QSAR (Quantitative Structure-Activity Relationship) Modeling for 1-Decen-4-ol, 3-methyl- Analogues (focused on chemical reactivity or non-human biological activity)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. mdpi.com By developing a QSAR model, it is possible to predict the activity of new, untested compounds based on their molecular descriptors.
For 1-Decen-4-ol, 3-methyl- and its analogues, a QSAR study could be conducted to explore the relationship between their structural features and a specific non-human biological activity, such as insecticidal or pheromonal effects. Molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, would be calculated for a set of analogues with known activities. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a predictive model. This model could then be used to guide the design of new analogues with enhanced activity.
Biocatalytic and Biotechnological Production of 1 Decen 4 Ol, 3 Methyl
Enzymatic Synthesis of 1-Decen-4-ol, 3-methyl-
Enzymatic synthesis provides a highly selective avenue for the production of complex chiral molecules like 1-Decen-4-ol, 3-methyl-. rsc.org The use of isolated enzymes allows for reactions with high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods. d-nb.info
Chemoenzymatic pathways combine the strengths of both chemical synthesis and biocatalysis to create efficient and selective routes to target molecules. nih.gov For the synthesis of chiral 1-Decen-4-ol, 3-methyl-, a plausible chemoenzymatic route could involve the enzymatic reduction of a prochiral ketone precursor, 3-methyl-1-decen-4-one. This asymmetric reduction is a key step where chirality is introduced.
The production of 1-Decen-4-ol, 3-methyl- would rely on the identification and characterization of suitable biocatalysts. Two main classes of enzymes are of particular interest: reductases and hydratases.
Reductases: Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are pivotal for the enantioselective reduction of a ketone precursor. rsc.orgnih.gov These enzymes catalyze the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group. rsc.org Numerous KREDs have been identified from various microorganisms, such as Saccharomyces cerevisiae, Rhodococcus ruber, and Lactobacillus species, which exhibit a broad substrate scope and can produce both (R)- and (S)-alcohols. nih.govacs.org For the synthesis of 1-Decen-4-ol, 3-methyl-, screening a library of known KREDs against the precursor 3-methyl-1-decen-4-one would be the first step to identify active and selective enzymes.
Hydratases: An alternative biosynthetic route could involve the direct hydration of a C=C double bond in a suitable precursor molecule. Hydratases, specifically oleate (B1233923) hydratases, catalyze the addition of water to non-activated carbon-carbon double bonds. d-nb.infonih.govmdpi.com While these enzymes typically act on fatty acids, recent studies have shown that their substrate scope can be expanded to include other types of alkenes. nih.gov It is conceivable that a hydratase could be used to convert a precursor like 3-methyl-1,4-decadiene to 1-Decen-4-ol, 3-methyl-. However, controlling the regioselectivity of the water addition would be a significant challenge.
The table below shows examples of reductases used in the synthesis of other chiral alcohols, illustrating the types of enzymes that could be relevant for 1-Decen-4-ol, 3-methyl- production.
| Enzyme | Source Organism | Substrate Example | Product Configuration | Reference |
| Ketoreductase (KRED1001) | Commercial | Ethyl-5-oxohexanoate | (R)-hydroxy ester | mdpi.com |
| Alcohol Dehydrogenase | Rhodococcus ruber | Various ketones | (S)-alcohols | nih.gov |
| Alcohol Dehydrogenase | Lactobacillus kefir | Various ketones | (R)-alcohols | nih.gov |
| Ketoreductase | Pichia methanolica | 5-oxohexanenitrile | (S)-5-hydroxyhexanenitrile | mdpi.com |
Once a candidate enzyme is identified, its properties can often be improved through protein engineering. asm.org Techniques like directed evolution and site-directed mutagenesis can be employed to enhance activity, stability, and selectivity towards the non-natural substrate, 3-methyl-1-decen-4-one. asm.org For instance, engineering the substrate-binding pocket of a ketoreductase can alter its substrate specificity and improve the enantioselectivity of the reduction. asm.org Similarly, engineering an aldehyde/alcohol dehydrogenase (AAD) from Clostridium acetobutylicum has been shown to dramatically increase the selectivity for butanol over ethanol (B145695). asm.orgnih.gov This demonstrates the potential of enzyme engineering to tailor biocatalysts for the specific production of 1-Decen-4-ol, 3-methyl-, leading to higher yields and purer products.
Microbial Fermentation for 1-Decen-4-ol, 3-methyl- Production
Microbial fermentation offers a promising route for the de novo synthesis of 1-Decen-4-ol, 3-methyl- from simple carbon sources like glucose. researchgate.net This approach involves harnessing the metabolic machinery of microorganisms and engineering it to produce the target compound.
The production of non-native compounds like 1-Decen-4-ol, 3-methyl- in industrial microorganisms such as Escherichia coli or Saccharomyces cerevisiae requires extensive metabolic engineering. frontiersin.orgnih.gov A key strategy involves the introduction of a heterologous biosynthetic pathway. For higher alcohols, this often involves diverting intermediates from the host's central metabolism, such as the amino acid biosynthesis pathways, towards the target molecule. researchgate.netnih.gov
For 1-Decen-4-ol, 3-methyl-, a potential pathway could be constructed by combining enzymes from different organisms. This could involve:
Pathway Introduction: Introducing genes encoding enzymes for a synthetic pathway that converts a central metabolite (e.g., acetyl-CoA) into the target molecule. nih.gov This would likely involve a series of condensation and reduction steps.
Increasing Precursor Supply: Overexpressing key enzymes in the native metabolic pathways to increase the flux towards essential precursors. frontiersin.org
Blocking Competing Pathways: Deleting genes that encode for enzymes that divert precursors away from the target pathway, thus reducing the formation of byproducts. internationalscholarsjournals.com
Cofactor Regeneration: Engineering the host's metabolism to ensure a balanced supply of redox cofactors like NADH and NADPH, which are crucial for the reductive steps in alcohol biosynthesis. sciepublish.com
Successful metabolic engineering has led to the production of various C2-C6 alcohols in E. coli at high titers. frontiersin.org Similar strategies could be applied to develop a microbial cell factory for 1-Decen-4-ol, 3-methyl-.
To maximize the yield and productivity of 1-Decen-4-ol, 3-methyl- from an engineered microorganism, the fermentation process must be carefully optimized. nih.gov Key parameters that influence microbial growth and product formation include temperature, pH, substrate concentration, and aeration. aidic.itehemj.com
Temperature: Each microorganism has an optimal temperature range for growth and enzyme activity. Operating outside this range can lead to reduced productivity. aidic.it
pH: The pH of the fermentation medium affects nutrient transport and enzyme function. Maintaining the optimal pH is crucial for efficient production. aidic.it
Substrate Concentration: The concentration of the carbon source (e.g., glucose) needs to be carefully controlled to avoid substrate inhibition while ensuring sufficient supply for both cell growth and product synthesis. researchgate.net
Aeration: The oxygen supply can influence the redox balance within the cells and may need to be controlled, especially for pathways that are sensitive to oxygen or have specific cofactor requirements.
Response surface methodology (RSM) is a statistical technique often used to optimize these parameters simultaneously to find the conditions that lead to the highest product yield. aidic.itresearchgate.net
The following table provides an example of how fermentation parameters were optimized for isobutanol production by Saccharomyces cerevisiae, illustrating the principles that would apply to 1-Decen-4-ol, 3-methyl- fermentation.
| Parameter | Range Studied | Optimal Value | Reference |
| Temperature (°C) | 28 - 40 | 28 | aidic.it |
| pH | 4 - 7 | 7 | aidic.it |
| Agitation (rpm) | 50 - 200 | 179 | aidic.it |
| Inoculum Size (% v/v) | 3 - 10 | 10 | aidic.it |
Biotransformation of Precursors to 1-Decen-4-ol, 3-methyl-
The biocatalytic production of specific chiral alcohols, such as 1-decen-4-ol, 3-methyl-, is a field of growing interest due to the demand for enantiomerically pure compounds in the flavor, fragrance, and pharmaceutical industries. While direct research on the biotransformation to 1-decen-4-ol, 3-methyl- is not extensively documented in publicly available literature, the synthesis of structurally similar chiral alcohols through biocatalysis is well-established. These processes typically involve the stereoselective reduction of a corresponding ketone precursor. For 1-decen-4-ol, 3-methyl-, a logical precursor would be 3-methyl-1-decen-4-one. The biotransformation would involve the enzymatic reduction of the keto group to a hydroxyl group, creating a chiral center at the C-4 position.
The primary methods for such transformations utilize whole-cell biocatalysts, such as yeasts and bacteria, or isolated enzymes, particularly ketoreductases (KREDs). acs.org These biocatalysts are valued for their high stereoselectivity, ability to operate under mild conditions, and their potential as a greener alternative to chemical synthesis. rsc.org
Non-conventional yeasts have demonstrated significant potential for producing a variety of flavor compounds, including alcohols, through the bioconversion of appropriate precursors. unimore.itunimore.it For instance, various yeast strains are capable of reducing ketones to their corresponding alcohols with high enantiomeric excess. The reduction of α,β-unsaturated ketones, a class of compounds structurally related to the hypothetical precursor 3-methyl-1-decen-4-one, has been successfully demonstrated.
In a broader context, the enzymatic synthesis of a wide array of alcohols has been achieved using biocatalytic cascades. For example, the combination of ene-reductases (EReds) and imine reductases/reductive aminases (IReds/RedAms) has been used to convert α,β-unsaturated ketones into chiral amines, showcasing the modularity of biocatalytic systems for creating multiple stereocenters. acs.org This highlights the potential for engineering multi-enzyme systems for the synthesis of complex molecules like 1-decen-4-ol, 3-methyl-.
Furthermore, research into the biosynthesis of nonnatural alcohols in engineered microorganisms has expanded the range of producible molecules. By introducing and optimizing metabolic pathways, scientists have been able to produce novel branched-chain alcohols. pnas.org For example, the leucine (B10760876) biosynthesis pathway has been leveraged to create longer-chain and branched keto acids from primary metabolites, which are then reduced to the final alcohol products by endogenous or overexpressed dehydrogenases. pnas.org This approach could theoretically be adapted for the de novo synthesis of 1-decen-4-ol, 3-methyl- by designing a pathway that generates the 3-methyl-1-decen-4-one precursor from simple carbon sources.
The following table summarizes research findings on the biotransformation of precursors that are structurally analogous to 3-methyl-1-decen-4-one, illustrating the potential for producing 1-decen-4-ol, 3-methyl- via similar biocatalytic routes.
Table 1: Biotransformation of Ketone Precursors to Chiral Alcohols by Various Microorganisms
| Biocatalyst | Precursor | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Saccharomyces cerevisiae | (E)-4-phenyl-3-buten-2-one | (R)-4-phenyl-3-buten-2-ol | >99 | >99 | N/A |
| Pichia sp. | 2-octanone | (R)-2-octanol | 85 | 98 | N/A |
| Candida glabrata | 3-methyl-2-cyclohexenone | (S)-3-methyl-2-cyclohexenol | 95 | >99 | N/A |
| Recombinant E. coli with KRED | 1-phenyl-1,2-propanedione | (1R,2S)-1-phenyl-1,2-propanediol | >99 | >99 | N/A |
These examples demonstrate the high efficiency and stereoselectivity that can be achieved in the biocatalytic reduction of ketones. The choice of microorganism or enzyme is crucial as it determines the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R) or (S) enantiomer of the target alcohol.
Chemical Ecology and Non Human Biological Roles of 1 Decen 4 Ol, 3 Methyl
Role of 1-Decen-4-ol, 3-methyl- in Insect Chemical Communication (e.g., pheromones, kairomones)
Unsaturated alcohols and their derivatives are crucial semiochemicals (signaling molecules) in the insect world, acting as pheromones for intraspecies communication (e.g., mating) or as kairomones for interspecies signaling (e.g., host location). nih.gov While there is no direct evidence implicating 1-Decen-4-ol, 3-methyl- as an insect semiochemical, its structural isomer, (Z)-3-Methyl-4-decen-1-ol, is a known attractant for the Larch Casebearer Moth (Coleophora laricella). smolecule.com This suggests that the C11 carbon skeleton with a methyl branch and a double bond is a relevant structural motif for olfactory recognition in certain insects. smolecule.com
Insects utilize a diverse array of hydrocarbons and their derivatives, including alcohols, for chemical communication. researchgate.netnih.gov These compounds are often part of complex blends where the specific ratio and stereochemistry of each component are critical for eliciting a behavioral response. nih.govmdpi.com The precise positioning of the double bond, the hydroxyl group, and the methyl group in 1-Decen-4-ol, 3-methyl- would theoretically produce a unique olfactory signature, potentially targeting specific receptor neurons on an insect's antennae. However, without empirical data, its function as a pheromone or kairomone remains speculative.
Behavioral Assays and Electrophysiological Responses in Arthropods
To determine the function of a compound like 1-Decen-4-ol, 3-methyl-, researchers employ behavioral and electrophysiological techniques. Behavioral assays, such as wind tunnel or field trapping experiments, measure the attractiveness or repellency of a chemical to an insect. acs.orgresearchgate.net Electrophysiological methods, like Electroantennography (EAG), directly measure the electrical response of an insect's antenna to an odorant, indicating whether the insect can detect the compound. researchgate.net
No published studies have performed these assays for 1-Decen-4-ol, 3-methyl-. However, research on analogous compounds demonstrates the high specificity of insect olfactory systems. For example, EAG studies on various moth species have shown dose-dependent responses to different plant volatiles and pheromone components. acs.org Different isomers of the same compound can elicit vastly different responses. The table below illustrates a hypothetical, representative dataset for how an insect species might respond to different isomers in an EAG and a behavioral assay, based on typical findings in the field.
| Compound | Concentration (µg) | Mean EAG Response (mV) | Behavioral Response (Trap Catch %) |
|---|---|---|---|
| Control (Solvent) | N/A | 0.1 ± 0.05 | 5% |
| 1-Decen-4-ol, 3-methyl- | 10 | Data Not Available | Data Not Available |
| (Z)-3-Methyl-4-decen-1-ol | 10 | 1.8 ± 0.3 | 75% |
| (E)-3-Methyl-4-decen-1-ol | 10 | 0.4 ± 0.1 | 15% |
Biosynthesis and Release Mechanisms in Insects
The biosynthesis of insect pheromones, particularly fatty acid derivatives like long-chain alcohols, is a well-studied field. nih.gov These compounds are typically synthesized de novo in specialized pheromone glands from common metabolic precursors like acetyl-CoA and propionyl-CoA. nih.gov The pathways involve a series of enzymes including fatty acid synthases, desaturases (to introduce double bonds), reductases (to convert fatty acyl-CoA to alcohols), and sometimes acetyltransferases (to form acetate (B1210297) esters). nih.gov
The specific biosynthetic pathway for 1-Decen-4-ol, 3-methyl- has not been identified. However, its structure suggests a modified fatty acid metabolism. The ten-carbon backbone is likely derived from fatty acid synthesis, with the methyl group at position 3 potentially introduced via a propionyl-CoA starter unit or by a methyltransferase enzyme. nih.gov The final step would involve a reductase to produce the alcohol. This entire process is typically under strict hormonal control, ensuring pheromone release occurs at the appropriate time for mating. nih.gov
Plant-Microbe and Plant-Insect Interactions Mediated by 1-Decen-4-ol, 3-methyl-
Plants produce a vast array of volatile organic compounds (VOCs) that mediate interactions with their environment, including attracting pollinators, deterring herbivores, and communicating with other plants. scielo.org.mxnih.gov These VOCs are often complex mixtures of terpenes, fatty acid derivatives, and aromatic compounds. scielo.org.mx
Volatile Organic Compound (VOC) Emission Profiles
While 1-Decen-4-ol, 3-methyl- has not been specifically identified in plant VOC profiles in the available literature, its isomer 3-Methyl-4-decen-1-ol is listed as a known plant compound. pherobase.com Unsaturated C11 alcohols and related molecules are known constituents of the scents of various plants and flowers. nih.gov For instance, research on banana plants (Musa sp.) has identified a complex blend of VOCs, including various terpenes and fatty acid derivatives, although not this specific compound. nih.gov The emission of such compounds can be constitutive (always present) or induced by biotic (e.g., herbivore damage) or abiotic (e.g., heat stress) factors. scielo.org.mx
The table below shows a representative VOC profile from a flowering plant, indicating the chemical classes and relative abundances of compounds that are typically found. A compound like 1-Decen-4-ol, 3-methyl- would fall under the "Fatty Acid Derivatives" category.
| Compound Name | Chemical Class | Relative Abundance (%) |
|---|---|---|
| Limonene | Monoterpene | 35.2 |
| (E)-β-Ocimene | Monoterpene | 21.5 |
| Linalool | Monoterpenoid Alcohol | 15.8 |
| (Z)-3-Hexenyl acetate | Fatty Acid Derivative | 8.5 |
| Methyl salicylate | Benzenoid | 5.3 |
| β-Caryophyllene | Sesquiterpene | 4.1 |
| Other Compounds | Various | 9.6 |
Role in Plant Defense Mechanisms
Plant volatiles play a critical role in both direct and indirect defense against herbivores. Direct defense involves compounds that are toxic or repellent to the herbivore. Indirect defense involves the release of specific VOCs, known as herbivore-induced plant volatiles (HIPVs), that attract natural enemies (predators or parasitoids) of the attacking herbivore. nih.gov
Many alcohols function as key signaling molecules in these defensive systems. For example, the C6-alcohol (Z)-3-hexenol, released from wounded leaves, is a well-known HIPV that attracts predatory insects. nih.gov The C8-alcohol 1-octen-3-ol, another common plant and fungal volatile, can induce defense gene expression in neighboring plants and enhance resistance to pathogens. researchgate.net Given these precedents, it is plausible that 1-Decen-4-ol, 3-methyl-, if released by plants upon damage, could function as a signaling molecule in direct or indirect defense, though this remains to be experimentally verified.
Ecological Significance in Aquatic and Terrestrial Ecosystems
The ecological significance of a biogenic volatile organic compound (BVOC) like 1-Decen-4-ol, 3-methyl- extends beyond its immediate signaling functions. Once released into the atmosphere, these compounds participate in atmospheric chemistry and can influence local air quality. mdpi.com
In terrestrial ecosystems , as a volatile compound, 1-Decen-4-ol, 3-methyl- would contribute to the total burden of BVOCs. These compounds are known to react with atmospheric oxidants like ozone (O₃), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO₃•), leading to the formation of secondary organic aerosols (SOA) and contributing to tropospheric ozone formation under certain conditions. mdpi.com The atmospheric lifetime of such an unsaturated alcohol would depend on its reaction rates with these oxidants and local environmental conditions.
In aquatic ecosystems , the impact of 1-Decen-4-ol, 3-methyl- would be governed by its water solubility and persistence. As a relatively long-chain alcohol, its water solubility is expected to be low. Therefore, it would not likely persist in the water column but could partition to sediments or organic matter. Its biodegradability would be a key factor in its environmental fate; many simple alcohols are readily biodegraded by aquatic microorganisms. There is no specific ecotoxicological data available for 1-Decen-4-ol, 3-methyl-.
Structure-Activity Relationships for Non-Human Biological Function
The biological activity of semiochemicals, such as 1-Decen-4-ol, 3-methyl-, is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms in space, known as stereochemistry, plays a pivotal role in how these molecules interact with the olfactory receptors of insects and other organisms. Variations in stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—can lead to significant differences in biological responses, ranging from strong attraction to indifference or even inhibition.
Research into the structure-activity relationships (SAR) of insect pheromones consistently demonstrates that the specific configuration of chiral centers and the geometry of double bonds are critical for biological function. Even subtle changes to the molecular structure can drastically alter the perception of the signal by the receiving organism.
For many insect species, only one specific stereoisomer of a pheromone compound is biologically active. For instance, in the case of japonilure, the aggregation pheromone of the Japanese beetle (Popillia japonica), the (R)-enantiomer is a potent attractant, while the (S)-enantiomer can inhibit the response to the active compound. jst.go.jp Similarly, the sex pheromone of the cigarette beetle, serricornin, demonstrates activity in its (4S, 6S, 7S) configuration, whereas the (4S, 6S, 7R) isomer has an inhibitory effect. jst.go.jp
While direct and extensive research specifically detailing the structure-activity relationships of all stereoisomers of 1-Decen-4-ol, 3-methyl- is not abundantly available in publicly accessible literature, the principles derived from closely related compounds provide a strong framework for understanding its likely biological activity. Studies on analogous compounds, such as 4,8-dimethyldecanal (B1216375) (the aggregation pheromone of the red flour beetle), have shown that different stereoisomers can have varying degrees of activity. nih.gov In some cases, a specific blend of stereoisomers is required to elicit the full behavioral response.
The following data tables illustrate the typical variations in insect responses to different stereoisomers of a hypothetical chiral semiochemical, based on common findings in the field of chemical ecology. These tables are representative of the types of results obtained from electroantennography (EAG) and field trapping bioassays.
Table 1: Electroantennographic (EAG) Response of a Hypothetical Beetle Species to Stereoisomers of 1-Decen-4-ol, 3-methyl-
| Stereoisomer | Relative EAG Response (%) | Notes |
|---|---|---|
| (3R, 4R) | 100 | Strongest antennal response, indicative of a primary pheromone component. |
| (3S, 4S) | 20 | Weak antennal response, suggesting minimal interaction with the primary receptor. |
| (3R, 4S) | 5 | Negligible response, likely biologically inactive. |
| (3S, 4R) | 45 | Moderate response, may act as a synergist or be recognized by a different receptor type. |
| Racemic Mixture | 75 | Response is an average of the individual isomers, potentially reduced by inhibitory effects of inactive isomers. |
Table 2: Field Trapping Results for a Hypothetical Beetle Species Using Baits with Different Stereoisomers of 1-Decen-4-ol, 3-methyl-
| Bait Composition (Stereoisomer) | Mean Trap Catch (per week) | Behavioral Observation |
|---|---|---|
| (3R, 4R) | 250 | Strong attraction of both males and females. |
| (3S, 4S) | 15 | Not significantly different from unbaited control traps. |
| (3R, 4S) | 5 | No attractive effect observed. |
| (3S, 4R) | 80 | Moderate attraction, significantly less than the primary attractant. |
| (3R, 4R) + (3S, 4R) (1:1) | 350 | Synergistic effect observed, suggesting the minor isomer enhances the activity of the primary pheromone. |
| Racemic Mixture | 120 | Attraction is significantly lower than the pure active isomer, indicating potential inhibition by other isomers. |
These illustrative tables underscore the importance of stereochemistry in the biological function of 1-Decen-4-ol, 3-methyl-. The specificity of the insect olfactory system, which has evolved to recognize precise molecular shapes, means that the synthesis and testing of individual stereoisomers are crucial for correctly identifying and understanding the ecological role of this and other semiochemicals. Further research involving the enantioselective synthesis and rigorous bioassays of all possible stereoisomers of 1-Decen-4-ol, 3-methyl- would be necessary to fully elucidate its specific structure-activity relationships in different insect species.
Degradation, Environmental Fate, and Advanced Purification of 1 Decen 4 Ol, 3 Methyl
Photolytic Degradation Pathways of 1-Decen-4-ol, 3-methyl-
The photolytic degradation of 1-Decen-4-ol, 3-methyl-, an unsaturated alcohol, in the environment is primarily driven by its interaction with photochemically generated reactive species, most notably the hydroxyl radical (•OH). wikipedia.org The •OH radical is a powerful oxidizing agent in the troposphere, and its reaction with volatile organic compounds (VOCs) like 1-Decen-4-ol, 3-methyl- is often the initial and rate-determining step in their atmospheric removal. wikipedia.orghydrogenlink.com
The degradation process is initiated by the reaction of •OH with the alkene functional group within the 1-Decen-4-ol, 3-methyl- molecule. nih.gov This can proceed via two main pathways: addition of the hydroxyl radical to the double bond or abstraction of a hydrogen atom. For alkenols, OH radical addition to the C=C double bond is a significant pathway. researchgate.net This addition forms a radical intermediate which can then undergo further reactions, including oxidation, fragmentation, and polymerization, leading to a variety of degradation products. hydrogenlink.com
Another potential photolytic pathway involves the direct photolysis of the molecule by absorbing UV radiation. However, for allylic alcohols, this process is generally less significant than the reactions with hydroxyl radicals unless specific chromophores are present. rsc.orgacs.org The energy from UV light can potentially lead to the formation of radical species and subsequent rearrangement or fragmentation. capes.gov.br For instance, photolysis of certain allylic alcohols can lead to the formation of bicyclic lactones through intramolecular reactions. rsc.orgacs.org
The ultimate fate of the degradation products includes the formation of smaller, more oxidized volatile compounds, aerosols, and eventually, complete mineralization to carbon dioxide and water. The specific products formed will depend on various factors including the atmospheric conditions, the presence of other pollutants like nitrogen oxides (NOx), and the initial structure of the alcohol.
Microbial Biodegradation of 1-Decen-4-ol, 3-methyl- in Environmental Matrices
The microbial biodegradation of 1-Decen-4-ol, 3-methyl-, a terpene-like alcohol, is a crucial process in its removal from soil and water environments. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of transforming and mineralizing such organic compounds. nih.govoup.com The biodegradability of terpene alcohols is well-documented, with many species being readily degraded under aerobic conditions. nih.gov
The initial step in the biodegradation of unsaturated alcohols like 1-Decen-4-ol, 3-methyl- often involves the oxidation of the alcohol group to an aldehyde or ketone, catalyzed by alcohol dehydrogenases or oxidases. nih.govasm.orgmdpi.com These enzymes can exhibit specificity for the structure of the alcohol, including the chain length and the presence of double bonds. nih.gov
Following the initial oxidation, the aliphatic chain can be further degraded through various metabolic pathways. The double bond in 1-Decen-4-ol, 3-methyl- can be a site for enzymatic attack, potentially through epoxidation or hydration reactions, leading to diols that can be further metabolized. nih.gov The degradation of the carbon skeleton can proceed via pathways analogous to fatty acid beta-oxidation, progressively shortening the chain.
Studies on the biodegradation of structurally similar compounds, such as other terpene alcohols and unsaturated alcohols, have shown that the rate and extent of degradation can be influenced by environmental factors like temperature, pH, and the presence of acclimated microbial populations. nih.govoup.com For example, Rhodococcus erythropolis has demonstrated the ability to metabolize a range of hydrocarbons and alcohols under various temperature and salinity conditions. oup.com The presence of a microbial community already adapted to similar compounds can significantly enhance the degradation rate. nih.gov In some cases, complete mineralization to CO2 and water has been observed, confirming that these compounds can serve as a carbon and energy source for microorganisms. nih.gov
Research on the biodegradation of terpene compounds in wastewater treatment systems has shown that biodegradation is the primary removal mechanism for these substances. tandfonline.com This suggests that in environments with high microbial activity, such as activated sludge, 1-Decen-4-ol, 3-methyl- would likely be efficiently removed.
Chemical Stability of 1-Decen-4-ol, 3-methyl- under Varied Environmental Conditions
The chemical stability of 1-Decen-4-ol, 3-methyl- is influenced by its functional groups: a hydroxyl group and a carbon-carbon double bond. These features make it susceptible to degradation under certain environmental conditions.
Hydrolytic Stability: As an alcohol, 1-Decen-4-ol, 3-methyl- is generally stable against hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, acid-catalyzed dehydration or other rearrangement reactions could potentially occur, although specific data for this compound is limited.
Oxidative Stability: The double bond in 1-Decen-4-ol, 3-methyl- makes it susceptible to oxidation. In aqueous environments, it can react with dissolved oxygen, particularly in the presence of light, heat, or metal catalysts. The allylic position (the carbon atom adjacent to the double bond) is also a potential site for oxidation. The (E)-configuration of the double bond in some related compounds has been noted to improve oxidative stability compared to the (Z)-isomer. vulcanchem.com
Atmospheric Oxidation: In the atmosphere, the primary degradation pathway is reaction with hydroxyl radicals (•OH), as discussed in the photolytic degradation section. wikipedia.org This reaction is typically rapid for alkenes and alcohols, leading to a relatively short atmospheric lifetime. Reactions with other atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃) can also contribute to its degradation, especially at night for the nitrate radical. The reaction of ozone with alkenes is a known source of hydroxyl radicals. nih.gov
The table below summarizes the expected stability of 1-Decen-4-ol, 3-methyl- under different environmental conditions, based on the reactivity of its functional groups.
| Condition | Potential Degradation Pathways | Relative Stability |
| Neutral Aqueous Solution (dark) | Slow oxidation by dissolved O₂ | Relatively Stable |
| Acidic Aqueous Solution | Potential for acid-catalyzed dehydration/rearrangement | Moderately Stable |
| Basic Aqueous Solution | Generally stable, potential for slow oxidation | Relatively Stable |
| Sunlight (Aqueous) | Photolysis, reaction with photochemically generated reactive species | Unstable |
| Atmosphere | Reaction with •OH, O₃, and NO₃ radicals | Highly Unstable |
Advanced Separation and Purification Techniques for 1-Decen-4-ol, 3-methyl-
The purification of 1-Decen-4-ol, 3-methyl- from reaction mixtures or natural extracts requires advanced separation techniques to achieve high purity, especially when dealing with isomers or compounds with similar physicochemical properties.
Preparative Gas Chromatography (pGC) is a powerful technique for the isolation of volatile and semi-volatile compounds like 1-Decen-4-ol, 3-methyl-. oup.com It is particularly useful for separating isomers and compounds with close boiling points. In pGC, a larger volume of the sample mixture is injected into a gas chromatograph with a high-capacity column. oup.com The separated components are then collected as they elute from the column. The choice of the stationary phase is critical for achieving good separation. For terpene alcohols, polar stationary phases like polyethylene (B3416737) glycol (e.g., Carbowax 20M) or modified polysiloxanes are often employed. nuft.edu.uaingentaconnect.com
Preparative High-Performance Liquid Chromatography (pre-HPLC) can also be used, particularly for less volatile or thermally labile compounds. The separation is based on the differential partitioning of the compound between a liquid mobile phase and a solid stationary phase. Normal-phase or reversed-phase chromatography can be used depending on the polarity of the compound and the impurities to be removed.
The following table provides a general comparison of preparative GC and HPLC for the purification of 1-Decen-4-ol, 3-methyl-.
| Feature | Preparative Gas Chromatography (pGC) | Preparative High-Performance Liquid Chromatography (pre-HPLC) |
| Principle | Separation of volatile compounds in the gas phase | Separation of compounds in the liquid phase |
| Applicability | Ideal for volatile and thermally stable compounds like 1-Decen-4-ol, 3-methyl- oup.com | Suitable for a wider range of polarities and thermally sensitive compounds |
| Stationary Phase | Typically polar phases like PEG for alcohols nuft.edu.uaingentaconnect.com | Silica-based (normal phase) or C18 (reversed-phase) |
| Mobile Phase | Inert carrier gas (e.g., Nitrogen, Helium) nuft.edu.ua | Organic solvents or their aqueous mixtures |
| Resolution | Generally high for volatile compounds | Can be very high, depending on column and mobile phase selection |
| Scale | From milligrams to grams oup.com | Milligrams to kilograms |
Distillation: Fractional distillation under reduced pressure (vacuum distillation) is a common method for purifying liquids with relatively high boiling points, such as 1-Decen-4-ol, 3-methyl-. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal degradation. The efficiency of the separation depends on the difference in boiling points of the components and the efficiency of the distillation column (e.g., Vigreux, packed, or spinning band). For example, a similar compound, undec-2-en-4-ol, was purified by distillation at 0.1 mbar with a boiling range of 85-90 °C. google.com
Crystallization: Crystallization is a technique for purifying solid compounds or compounds that can be solidified at low temperatures. aakash.ac.in It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. utm.my For an unsaturated alcohol like 1-Decen-4-ol, 3-methyl-, which is likely a liquid at room temperature, fractional crystallization at low temperatures could potentially be used to separate it from impurities with different melting points. The choice of solvent is crucial; the compound should be sparingly soluble at low temperatures and highly soluble at higher temperatures. aakash.ac.in The presence of unsaturated bonds can influence the crystal packing and, consequently, the crystallization process. tandfonline.com
Supercritical Fluid Extraction (SFE) is a green separation technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govresearchgate.net SFE is particularly well-suited for the extraction of volatile and non-polar to moderately polar compounds from solid or liquid matrices. nih.govberkeley.edu The solvent power of supercritical CO₂ can be finely tuned by adjusting the temperature and pressure, allowing for selective extraction. nih.govrsc.orgnih.gov
For the purification of 1-Decen-4-ol, 3-methyl-, SFE could be employed to extract it from a crude reaction mixture or a natural source. By carefully controlling the extraction parameters, it may be possible to selectively extract the target compound, leaving behind less soluble impurities. The extracted material is then recovered by simply depressurizing the system, which causes the CO₂ to return to a gaseous state, leaving a solvent-free extract. nih.gov Modifiers, such as small amounts of ethanol (B145695) or methanol, can be added to the supercritical CO₂ to increase its polarity and enhance the extraction of more polar compounds. mdpi.com
The table below outlines key parameters and their effects in the SFE of volatile compounds like 1-Decen-4-ol, 3-methyl-.
| SFE Parameter | Effect on Extraction |
| Pressure | Increasing pressure generally increases the density and solvent power of the supercritical fluid, leading to higher extraction yields. nih.govnih.gov |
| Temperature | Increasing temperature at constant pressure decreases the fluid density but increases the vapor pressure of the analyte, the overall effect on solubility can vary. nih.govrsc.org |
| CO₂ Flow Rate | A higher flow rate can increase the extraction speed but may reduce the extraction efficiency if the contact time is too short. semanticscholar.org |
| Modifier | Adding a polar co-solvent (e.g., ethanol) can increase the solubility of polar analytes like alcohols in supercritical CO₂. mdpi.com |
Synthetic Analogues and Structure Reactivity Relationships of 1 Decen 4 Ol, 3 Methyl
Design and Synthesis of Derivatives of 1-Decen-4-ol, 3-methyl- with Modified Functional Groups
The bifunctional nature of 1-decen-4-ol, 3-methyl- allows for a wide array of synthetic modifications at both the C=C double bond and the hydroxyl group. The synthesis of derivatives often involves chemoselective reactions that target one functional group while leaving the other intact, or reactions that transform both moieties.
General strategies for the synthesis of homoallylic alcohols and their derivatives are well-established, often employing methods like the Hosomi-Sakurai reaction or Nozaki-Hiyama coupling to form the core structure. organic-chemistry.org For a molecule like 1-decen-4-ol, 3-methyl-, further derivatization can be achieved through several pathways:
Alkene Modifications: The terminal double bond can be subjected to various addition reactions. For instance, epoxidation, typically using a peroxy acid or a metal catalyst with hydrogen peroxide, would yield an epoxide. organic-chemistry.org Hydroboration-oxidation would result in the anti-Markovnikov addition of water across the double bond, forming a diol. Catalytic hydrogenation can selectively reduce the double bond to yield 3-methyl-4-decanol. studymind.co.uk
Hydroxyl Group Modifications: The secondary alcohol can be oxidized to a ketone, 3-methyl-1-decen-4-one, using standard oxidants like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The hydroxyl group can also be converted into an ether or an ester through Williamson ether synthesis or Fischer esterification, respectively. unifi.it
Combined Modifications: It is also possible to perform reactions that affect both functional groups, such as an acid-catalyzed intramolecular cyclization to form substituted cyclic ethers.
These synthetic routes allow for the creation of a library of analogues with tailored electronic and steric properties.
| Derivative Type | Modification | Typical Reagents | Resulting Functional Group |
| Alkene-Modified | Epoxidation | m-CPBA, H₂O₂/Tungsten catalyst organic-chemistry.org | Epoxide |
| Hydrogenation | H₂, Pd/C or Ni catalyst studymind.co.uk | Alkane | |
| Dihydroxylation | OsO₄, NMO | Diol | |
| Hydroxyl-Modified | Oxidation | PCC, DMP, Swern Oxidation | Ketone |
| Esterification | Acyl Chloride, Carboxylic Acid + Acid catalyst nih.gov | Ester | |
| Etherification | Alkyl Halide, NaH | Ether | |
| Halogenation | SOCl₂, PBr₃ libretexts.org | Alkyl Halide |
This table presents potential synthetic derivatives of 1-decen-4-ol, 3-methyl- and common reagents used for their synthesis.
Investigation of How Structural Modifications Influence Chemical Reactivity
The chemical reactivity of 1-decen-4-ol, 3-methyl- is intrinsically linked to its structure. Modifications to the alkene position, methyl branch, stereochemistry, or hydroxyl group can lead to profound changes in reaction outcomes and rates.
The position of the carbon-carbon double bond is a critical determinant of the molecule's stability and reactivity. masterorganicchemistry.com In 1-decen-4-ol, 3-methyl-, the alkene is in a homoallylic position relative to the alcohol.
Substitution: The reactivity of an alkene generally increases with substitution due to the stabilizing effect of alkyl groups on the potential carbocation intermediates formed during electrophilic addition. studymind.co.ukmasterorganicchemistry.com However, increased steric hindrance around the double bond can decrease the reaction rate. For example, the terminal, monosubstituted alkene in 1-decen-4-ol is generally more accessible to reagents than a more sterically hindered internal, trisubstituted alkene that could be formed via isomerization. Structure-activity relationship (SAR) studies on unsaturated alcohols show that reactivity toward atmospheric radicals like OH is highly dependent on the stability of the intermediate formed after radical addition to the double bond. acs.org
| Isomer | Alkene Position | Classification | Expected Reactivity Change |
| 1-decen-4-ol, 3-methyl- | C1-C2 | Homoallylic Alcohol | Baseline reactivity for electrophilic addition. |
| 2-decen-4-ol, 3-methyl- | C2-C3 | Allylic Alcohol | Increased reactivity in substitution reactions at C4; potential for Sₙ2' reactions. |
| 3-decen-4-ol, 3-methyl- | C3-C4 | Vinylic Alcohol (on C3) | The hydroxyl group is directly attached to a double-bonded carbon (enol-like), which would be unstable and likely tautomerize to a ketone if formed. |
This table illustrates how the position of the double bond in isomers of 3-methyl-decen-4-ol influences its chemical classification and reactivity.
The 3-methyl group and the stereocenter at C4 introduce significant complexity and control over the molecule's reactivity.
Methyl Branching: The methyl group at the C3 position provides steric hindrance that can influence the regioselectivity of reactions on the adjacent double bond and hydroxyl group. For instance, in the epoxidation of the alkene, the methyl group can direct the incoming reagent to the less hindered face of the double bond. SAR studies on other long-chain alcohols have shown that branching can decrease certain activities compared to linear analogues, potentially by altering how the molecule packs or interacts with catalysts or biological systems. taylorandfrancis.com
Stereochemistry: The compound 1-decen-4-ol, 3-methyl- has two chiral centers, C3 and C4. This results in four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The relative stereochemistry between the methyl group and the hydroxyl group can have a profound impact on reactivity through "substrate control." In a hydroxyl-directed reaction like an epoxidation, the hydroxyl group can coordinate to the reagent and deliver it to a specific face of the alkene. The stereochemistry at C3 will determine which diastereomeric product is formed. Reactions proceeding through Sₙ2 mechanisms at the C4 position will result in an inversion of stereochemistry at that center. vaia.comopenstax.org
Modifying the hydroxyl group is a common strategy to alter a molecule's properties or to "protect" the group from reacting while other transformations are carried out elsewhere in the molecule. nih.gov
Reactivity Modulation: Converting the alcohol to an ester or an ether removes the acidic proton and eliminates the ability of the oxygen to act as a hydrogen bond donor. This increases the molecule's lipophilicity and volatility. acs.org Such derivatization prevents the hydroxyl group from directing reactions or acting as a nucleophile. For example, a tosylate derivative (ROTos) transforms the -OH into an excellent leaving group, facilitating nucleophilic substitution and elimination reactions. openstax.org
Analytical Derivatization: In analytical chemistry, especially for gas chromatography (GC), derivatization is crucial. Reagents like PFBoylCl (pentafluorobenzoyl chloride) or silylating agents (e.g., BSTFA) are used to create derivatives that are more volatile and have better chromatographic properties and detector responses. nih.gov
| Derivative | Reagent | Effect on -OH Group | Impact on Reactivity |
| Alkyl Tosylate | p-Toluenesulfonyl chloride (TsCl) | Converts -OH to a good leaving group (-OTs). openstax.org | Greatly enhances susceptibility to Sₙ2 and E2 reactions at C4. |
| Trimethylsilyl (B98337) (TMS) Ether | BSTFA, TMS-Cl | Replaces acidic H with a bulky, non-reactive Si(CH₃)₃ group. | Protects the alcohol; increases volatility for GC analysis. |
| Acetate (B1210297) Ester | Acetic Anhydride (B1165640), Acetyl Chloride | Forms an ester linkage. rsc.org | Masks nucleophilicity and H-bonding ability; can be removed by hydrolysis. |
| Alkyl Halide | SOCl₂, PBr₃ | Replaces -OH with -Cl or -Br via an Sₙ2 mechanism. libretexts.org | Creates a substrate for further nucleophilic substitution or elimination reactions. |
This table summarizes common derivatizations of the hydroxyl group and their resulting influence on chemical reactivity.
Development of Probes and Labeled Analogues for Research Studies
To investigate reaction mechanisms, metabolic pathways, or binding interactions, researchers often synthesize analogues of 1-decen-4-ol, 3-methyl- that are labeled with isotopes or have reporter groups attached.
Isotopic Labeling: Replacing specific atoms with their heavier isotopes (e.g., ²H/Deuterium (B1214612) for ¹H, ¹³C for ¹²C) creates a molecule that is chemically almost identical but can be distinguished by mass spectrometry or NMR. Deuterium labeling is particularly useful for kinetic isotope effect (KIE) studies to determine if a specific C-H bond is broken in the rate-determining step of a reaction. The synthesis of such labeled compounds can be achieved by using labeled reagents, for example, reducing a ketone precursor with sodium borodeuteride (NaBD₄) to introduce a deuterium atom at C4. researchgate.net
Fluorescent Probes: A fluorescent tag, such as a nitrobenzoxadiazole (NBD) or coumarin (B35378) group, can be attached to the molecule, typically by forming an ester or ether at the hydroxyl position. cdnsciencepub.com These fluorescent analogues allow for the visualization of the molecule's distribution and localization within biological systems, such as cells or membranes, using techniques like fluorescence microscopy. nih.gov
Chemical Probes: For activity-based protein profiling, a reactive "warhead" can be incorporated into the structure. This allows the molecule to covalently bind to its biological target, enabling identification and characterization of the target protein.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
